molecular formula C8H15FN2O B1475817 4-fluoro-N-propylpyrrolidine-2-carboxamide CAS No. 2097943-92-3

4-fluoro-N-propylpyrrolidine-2-carboxamide

Cat. No.: B1475817
CAS No.: 2097943-92-3
M. Wt: 174.22 g/mol
InChI Key: JOKPQIYCKJFXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-propylpyrrolidine-2-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research, built upon the versatile pyrrolidine scaffold. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle widely used by researchers to obtain compounds for the treatment of various human diseases . Its value stems from the sp 3 -hybridization of the ring, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of the molecule, factors that can influence binding to enantioselective biological targets . This compound features a pyrrolidine-2-carboxamide core, a structure recognized as a privileged scaffold in the design of bioactive molecules. Related pyrrolidine-2-carboxamide derivatives have demonstrated significant potential in neuroscientific research. For instance, structurally similar compounds have been developed as highly potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key target for alleviating symptoms in Parkinson's disease models . In these studies, the fluorination of the pyrrolidine ring and the nature of the N-substituent were critical for enhancing both inhibitory activity and pharmacokinetic properties . Furthermore, other proline-based carboxamide analogs have been identified as promising antagonists for Neuropeptide FF (NPFF) receptors, a target for modulating opioid-induced hyperalgesia and tolerance . The presence of the fluoropropyl group in a related research compound, (S)-1-(3-fluoropropyl)pyrrolidine-2-carboxamide, underscores the research utility of such modifications . Presented for research purposes, this compound serves as a valuable building block for hit-to-lead optimization campaigns and for investigating new biological pathways. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-fluoro-N-propylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O/c1-2-3-10-8(12)7-4-6(9)5-11-7/h6-7,11H,2-5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKPQIYCKJFXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CC(CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-propylpyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, supported by diverse sources and data.

Chemical Structure and Properties

  • Chemical Formula : C8_{8}H12_{12}F1_{1}N1_{1}O1_{1}
  • Molecular Weight : 171.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The presence of the fluorine atom enhances its lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways related to various biological responses.
  • Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapeutics.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, analogs have been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

CompoundCancer Cell LineIC50 (μM)Mechanism
RPDPDHeLa24.23Apoptosis induction via mitochondrial pathways
RPDPDLO2 (normal hepatocytes)235.6Low hepatotoxicity

The above data illustrates that while the compound RPDPD (related to this compound) effectively inhibits HeLa cell proliferation, it exhibits low toxicity towards normal hepatocytes, indicating a favorable therapeutic index for potential anticancer applications .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the effects of various pyrrolidine derivatives on cervical cancer cells (HeLa). The results indicated that certain derivatives could significantly reduce cell viability and promote apoptosis through specific signaling pathways .
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrrolidine derivatives has shown that modifications at the nitrogen or carbon positions can enhance biological activity. This suggests that further optimization of this compound could yield compounds with improved efficacy .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption and distribution profiles, which may apply to this compound as well.

Scientific Research Applications

Neuropeptide FF Receptor Modulation

Research indicates that compounds similar to 4-fluoro-N-propylpyrrolidine-2-carboxamide can act as antagonists for neuropeptide FF (NPFF) receptors. These receptors are implicated in several physiological processes, including pain modulation and drug addiction. For instance, a study highlighted the discovery of proline-based NPFF receptor modulators that exhibit significant potency at NPFF receptors, suggesting potential therapeutic applications for managing pain and addiction-related disorders .

Anticancer Activity

The compound's structural analogs have been evaluated for their anticancer properties. For example, a related compound was shown to inhibit the proliferation of cervical cancer cells (HeLa) and induce apoptosis in a dose-dependent manner . This suggests that this compound or its derivatives could be explored further as potential anticancer agents.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Studies have demonstrated that modifications in the carboxamide region can significantly impact receptor affinity and biological activity . Such insights are vital for guiding future drug design efforts.

Drug-Induced Phospholipidosis

Research has also focused on the toxicological profiles of compounds related to this compound. Inhibition of lysosomal phospholipase A2 has been identified as a predictive marker for drug-induced phospholipidosis, which is a pathological condition resulting from excessive accumulation of phospholipids within lysosomes due to certain drug exposures . This highlights the importance of evaluating safety profiles during the development of new pharmacological agents.

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Neuropeptide FF Receptor ModulationPotential treatment for pain and addiction through NPFF receptor antagonismSignificant receptor potency observed in related compounds
Anticancer ActivityInhibition of cancer cell proliferation and induction of apoptosisDose-dependent effects on HeLa cells noted
ToxicologyAssessment of drug-induced phospholipidosis via inhibition of lysosomal phospholipase A2Predictive marker identified for assessing potential toxicity

NPFF Receptor Antagonists

A notable case study involved the development of proline-based antagonists targeting NPFF receptors, which demonstrated efficacy in reversing fentanyl-induced hyperalgesia in animal models . This underscores the potential clinical relevance of compounds like this compound in pain management therapies.

Antitumor Activity

Another significant study focused on synthesizing analogs with anticancer properties, revealing that modifications to the pyrrolidine structure could enhance cytotoxic effects against cervical cancer cells while minimizing hepatotoxicity . Such findings support further exploration of this compound class in oncology.

Comparison with Similar Compounds

Research Implications and Limitations

While direct comparative studies on this compound are sparse, structural parallels with pyridine and pyrimidine derivatives (e.g., ) highlight the importance of heterocycle choice and substituent design. Future research should prioritize empirical measurements of binding affinity, solubility, and metabolic stability to validate computational predictions.

Preparation Methods

Direct Amidation of Unprotected Amino Acids

A highly efficient and direct approach to prepare N-propyl amides of amino acids, including fluorinated derivatives, involves direct amidation of unprotected amino acids using borate esters as coupling agents.

  • Reagents and Conditions:

    • Unprotected amino acid (1 eq)
    • Propylamine (3 eq)
    • Tris(2,2,2-trifluoroethoxy)borate, B(OCH2CF3)3 (3 eq)
    • Solvent: Cyclopentyl methyl ether (CPME), 0.5 M concentration
    • Temperature: 80 °C or 125 °C
    • Reaction time: 5 to 15 hours
  • Procedure:
    The amino acid and propylamine are stirred with B(OCH2CF3)3 in CPME at the specified temperature. Upon completion, the reaction mixture is diluted with ethyl acetate or dichloromethane and water, followed by treatment with ion-exchange resins Amberlite IRA-743 and Amberlyst A-26(OH) to remove boron residues. The organic phase is dried over MgSO4, filtered, and concentrated to yield the amino amide product. Purification is achieved by trituration or column chromatography depending on the amine volatility.

  • Advantages:

    • Avoids the need for protection/deprotection steps.
    • High yields (typically >80%) and excellent enantiopurity (er > 99:1 for related pyrrolidine-2-carboxamide derivatives).
    • Mild reaction conditions and operational simplicity.
  • Example:
    The synthesis of (S)-N-propylpyrrolidine-2-carboxamide was achieved by this method at 80 °C for 15 h, yielding a colorless oil with 91% yield and enantiomeric ratio greater than 99:1.

Fluorination and Amidation via Intermediate Benzamide Derivatives

Another approach involves multi-step synthesis starting from fluorinated benzoic acid derivatives and pyrrolidine intermediates:

  • Key Steps:

    • Preparation of 2-fluoro-4-substituted benzoic acid derivatives.
    • Amidation with propylamine or methylamine under controlled temperature.
    • Crystallization and purification through solvent anti-solvent techniques.
  • Process Details:

    • The reaction mixture is heated to ~110 °C to dissolve intermediates.
    • Seeding with fluorinated benzamide crystals promotes crystallization.
    • Cooling ramps from 55 °C to 0 °C with controlled stirring enhance product purity.
    • Washing steps with acetone/water mixtures and acetone remove impurities.
    • Drying under vacuum at temperatures ramped up to 40 °C ensures removal of residual solvents.
  • Purification:
    The product is filtered, washed with cold acetone/water mixtures, and dried under nitrogen flow and vacuum to obtain a light yellow, fluffy solid with high purity.

  • Analytical Controls:

    • In-process controls monitor residual ammonium chloride and conversion completion.
    • Crystallization parameters are tightly controlled to ensure batch consistency.

Comparative Data Table of Preparation Methods

Parameter Direct Amidation Method (Borate Ester) Multi-step Fluorinated Benzamide Route
Starting Material Unprotected amino acid + propylamine Fluorinated benzoic acid derivatives
Key Reagent B(OCH2CF3)3 (borate ester) Propylamine, methylamine
Solvent CPME Ethylene glycol, acetone
Temperature 80–125 °C 0–115 °C (heating and cooling cycles)
Reaction Time 5–15 hours Several hours to days (including crystallization)
Purification Trituration or chromatography Crystallization with anti-solvent, washing
Yield Up to 91% Up to 92% (reported for related fluorinated benzamide)
Enantiopurity (er) >99:1 (for pyrrolidine-2-carboxamide) Not specified
Advantages Simple, direct, high enantiopurity High purity solid product, scalable
Disadvantages Requires borate ester reagent Multi-step, longer processing time

Research Findings and Analytical Data

  • Enantiopurity Determination:

    • Marfey’s reagent derivatization and chiral HPLC were employed to confirm enantiomeric ratios, showing er > 99:1 for N-propylpyrrolidine-2-carboxamide synthesized by direct amidation.
  • Spectroscopic Characterization:

    • IR spectra show characteristic amide N-H stretch around 3325 cm⁻¹.
    • $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the structure and purity of the amide.
    • Optical rotation values consistent with (S)-configuration were reported (e.g., [α]²⁵_D = -63.2 for (S)-N-propylpyrrolidine-2-carboxamide).
  • Crystallization and Drying:

    • Controlled cooling and seeding optimize crystal size and purity.
    • Vacuum drying with temperature ramping removes solvents without decomposition.

Summary and Recommendations

The direct amidation of unprotected amino acids using borate esters represents a modern, efficient, and high-yielding method for preparing this compound and related amides. This method avoids cumbersome protection steps and achieves excellent stereochemical control.

Alternatively, multi-step synthesis involving fluorinated benzoic acid derivatives and crystallization purification offers a scalable route to highly pure products, suitable for industrial applications.

For research and development purposes, the direct amidation method is recommended for rapid synthesis and enantiopure product formation. For large-scale production, the crystallization-based purification approach ensures product quality and consistency.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-propylpyrrolidine-2-carboxamide?

Methodological Answer: The compound can be synthesized via amide coupling between 4-fluoro-pyrrolidine-2-carboxylic acid derivatives and propylamine. Key steps include:

  • Activation of the carboxyl group : Use coupling agents like HATU or EDC/HOBt to activate the carboxylic acid moiety.
  • Nucleophilic substitution : React the activated intermediate with propylamine under inert conditions (e.g., nitrogen atmosphere) .
  • Purification : Column chromatography or recrystallization to isolate the product. Monitor reaction progress using TLC or LC-MS.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the fluorine substituent (δ ~4.5–5.5 ppm for 19^{19}F coupling in 1^1H NMR) and propylamide chain integration.
  • HPLC-MS : To assess purity (>98%) and molecular ion verification .
  • FT-IR : Confirm amide bond formation (C=O stretch ~1650 cm1^{-1}) and fluorine presence (C-F stretch ~1100 cm1^{-1}).

Q. What safety protocols should be followed during handling?

Methodological Answer: Based on structurally similar pyrrolidine carboxamides:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods for powder handling.
  • Toxicity mitigation : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Avoid direct contact; implement spill containment procedures .
  • Waste disposal : Segregate organic waste and consult institutional guidelines for halogenated compound disposal.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Functional group variation : Modify the propyl chain (e.g., branching, cyclization) or fluorine position to assess impact on target binding.
  • In vitro assays : Test analogues against relevant receptors (e.g., enzymes or GPCRs) to correlate substituent effects with IC50_{50} values.
  • Reference precedent : Similar pyrrolidine carboxamides showed enhanced affinity with hydrophobic N-alkyl chains .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., kinases or proteases). Prioritize fluorine’s electronegativity in hydrogen-bond networks.
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA/GBSA) .
  • Pharmacophore modeling : Identify critical features (e.g., amide hydrogen bond donors) for virtual screening of derivatives.

Q. How to resolve contradictions between analytical and bioactivity data?

Methodological Answer:

  • Reproducibility checks : Verify synthesis protocols (e.g., stoichiometry, reaction time) to rule out batch variability.
  • Orthogonal assays : Use SPR (surface plasmon resonance) alongside enzymatic assays to confirm target engagement.
  • Data triangulation : Cross-reference NMR purity with bioactivity outliers. Impurities <1% may still skew results .

Q. What in vivo models are suitable for pharmacokinetic profiling?

Methodological Answer:

  • Rodent studies : Administer via oral gavage or IV (1–10 mg/kg) to measure plasma half-life. Monitor metabolites via LC-MS/MS.
  • BBB permeability : Use transgenic models or microdialysis to assess CNS penetration, critical for neurotargeted applications.
  • Toxicity screening : Evaluate hepatic (ALT/AST levels) and renal (creatinine clearance) function post-administration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-fluoro-N-propylpyrrolidine-2-carboxamide
Reactant of Route 2
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4-fluoro-N-propylpyrrolidine-2-carboxamide

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